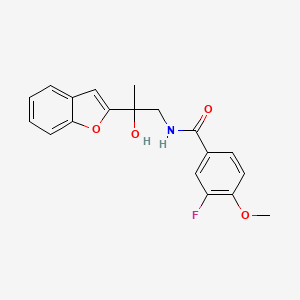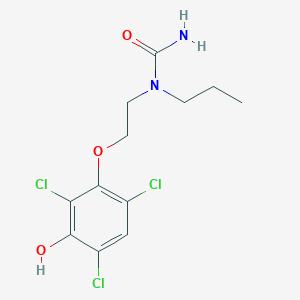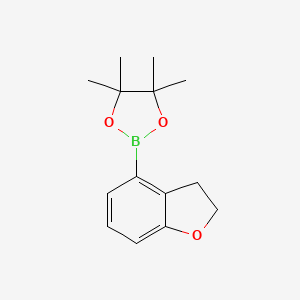
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to yield fewer side reactions and are conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of benzofuran compounds can be analyzed using various spectroscopic techniques. For instance, the theoretical spectroscopic data of the monomer were compared with the experimental data, and both were found to be consistent with each other .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a cascade reaction composed of a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide enables the synthesis of a broad range of 2-aroyl benzofurans with high functional-group tolerance .Applications De Recherche Scientifique
Imaging Agents
Murphy et al. (1990) synthesized and characterized iodobenzamide analogues with benzofuran (IBF) structures for potential use as D-2 dopamine receptor imaging agents in the central nervous system (CNS). The study highlighted the specific binding properties of these compounds, demonstrating their potential as imaging agents for CNS D-2 dopamine receptors (Murphy, Kung, Kung, & Billings, 1990).
Anticancer Agents
Pieters et al. (1999) investigated dihydrobenzofuran lignans and related benzofurans for their potential anticancer activity. These compounds were evaluated against a panel of 60 human tumor cell lines, showing promise particularly against leukemia and breast cancer cell lines. The study identified compounds with significant anticancer activity and highlighted their mechanisms of action, including inhibition of tubulin polymerization (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).
Receptor Ligands
A series of fluorine-containing benzamide analogs were synthesized and evaluated by Tu et al. (2007) as ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. The study involved radiolabeling compounds with fluorine-18 and conducting biodistribution studies, showcasing their high tumor uptake and potential as imaging agents for sigma-2 receptors (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Sigma Receptor Ligands
Grosse Maestrup et al. (2009) synthesized and evaluated 3H-spiro[[2]benzofuran-1,4'-piperidines] for their sigma(1) affinity and selectivity against the sigma(2) subtype. The compounds demonstrated subnanomolar sigma(1) affinity and high selectivity, indicating potential applications in neurodegenerative disease research and therapy (Grosse Maestrup, Wiese, Schepmann, Hiller, Fischer, Scheunemann, Brust, & Wünsch, 2009).
Mécanisme D'action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it’s likely that this compound may affect multiple biochemical pathways. These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial growth, among others.
Pharmacokinetics
It’s noted that one of the targets achieved with most of the more recent compounds is improved bioavailability . Therefore, it’s plausible that this compound may have favorable ADME properties that contribute to its bioavailability and overall pharmacokinetic profile.
Result of Action
Given the biological activities associated with benzofuran derivatives , it’s likely that this compound may have various effects at the molecular and cellular levels. These could include inhibition of cell growth, induction of oxidative stress, inhibition of viral replication, and antibacterial effects, among others.
Safety and Hazards
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of novel benzofuran compounds with improved bioavailability and fewer side effects . Additionally, the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs could be a promising area of future research .
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-19(23,17-10-12-5-3-4-6-15(12)25-17)11-21-18(22)13-7-8-16(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTQEMMKSPDNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)
![N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957575.png)
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)

![6-chloro-N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2957579.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2957581.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2957582.png)
![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)




![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2957594.png)